molecular formula C9H12O2 B6151998 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde CAS No. 1268679-62-4

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B6151998
CAS No.: 1268679-62-4
M. Wt: 152.2
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Description

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde is a heterocyclic aldehyde featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propargyl (prop-2-yn-1-yl) group and a formyl (carbaldehyde) moiety. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. The compound’s key functional groups include the oxygen-containing oxane ring, a terminal alkyne (propargyl), and an electrophilic aldehyde group. These features make it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the propargyl group’s reactivity in azide-alkyne cycloadditions .

The compound’s synthesis likely involves alkylation of oxane-4-carbaldehyde with propargyl halides under basic conditions, analogous to methods described in patent applications for related propargyl-substituted heterocycles . Its aldehyde group is susceptible to nucleophilic addition and oxidation, while the oxane ring contributes to moderate polarity and conformational stability.

Properties

CAS No.

1268679-62-4

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde group is first protected as an acetal to prevent side reactions. The oxane derivative, dissolved in dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), reacts with propargyl bromide (1.2–2.0 equiv) and K₂CO₃ (1.5 equiv) at room temperature for 12–24 hours. Deprotection under acidic conditions (e.g., aqueous HCl) restores the aldehyde functionality. This method achieves yields of 80–90% when conducted under inert atmospheres to minimize propargyl polymerization.

Cyclization Strategies via Prins Reaction

Prins cyclization offers a convergent pathway to construct the oxane ring while simultaneously introducing the propargyl and aldehyde groups. A diol precursor containing a propargyl moiety undergoes reaction with formaldehyde or paraformaldehyde in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or TsOH). The reaction proceeds through a carbocation intermediate, which cyclizes to form the six-membered oxane ring.

Substrate Design and Limitations

The diol substrate must adopt a conformation conducive to cyclization, typically requiring a 1,3-diol with steric bias. While this method streamlines ring formation, competing pathways such as dimerization or over-acidification of the aldehyde can reduce yields to 50–65%.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the three primary methods:

MethodConditionsYield (%)ScalabilityKey Challenges
Grignard AlkylationTHF, −78°C, anhydrous60–75ModerateCryogenic requirements
Propargyl Bromide RouteDMF/K₂CO₃, rt80–90HighAcetal protection/deprotection
Prins CyclizationH₂SO₄, reflux50–65LowCompeting side reactions

Emerging Techniques and Catalytic Innovations

Recent advances in transition-metal catalysis have enabled novel approaches. For instance, copper(I)-mediated click chemistry has been explored to conjugate propargyl groups to oxane derivatives via azide-alkyne cycloaddition . While still in experimental stages, this method promises atom-economical synthesis but requires pre-functionalized azide intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules.

Comparison with Similar Compounds

4-(prop-2-yn-1-yl)morpholine

Molecular Formula: C₇H₁₁NO | Molecular Weight: 125.17 g/mol Key Features: Morpholine ring (O and N atoms), propargyl group.

  • Structural Differences: The morpholine ring contains a nitrogen atom, imparting basicity, whereas the oxane ring in the target compound is non-basic.
  • Reactivity: The nitrogen in morpholine enables protonation and participation in acid-base reactions, unlike the inert oxane oxygen.
  • Applications : Morpholine derivatives are commonly used in pharmaceuticals as solubilizing agents, while the target compound’s aldehyde group may direct it toward condensation reactions .

4-propan-2-ylcyclohexane-1-carbaldehyde

Molecular Formula : C₁₀H₁₈O | Molecular Weight : 154.25 g/mol | logP : 2.65 | PSA : 17.07 Ų .

  • Structural Differences : A cyclohexane ring replaces the oxane, and an isopropyl group substitutes the propargyl.
  • Electronic Effects : The absence of an oxygen atom in the ring reduces polarity, increasing lipophilicity (higher logP). The aldehyde in the cyclohexane derivative is less electrophilic due to the lack of electron-donating oxane oxygen .
  • Stability : The cyclohexane ring’s conformational flexibility may enhance stability under thermal stress compared to the rigid oxane structure.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

Molecular Formula : C₄H₃NS | Molecular Weight : 97.14 g/mol | PSA : 65.7 Ų .

  • Functional Groups : Propargyl, sulfide, and nitrile.
  • Reactivity : The sulfide group is prone to oxidation, and the nitrile’s electron-withdrawing nature activates the propargyl for nucleophilic attacks, unlike the target compound’s aldehyde-driven reactivity .
  • Hazards : Classified with precautionary measures against inhalation/contact, whereas the target compound’s aldehyde may pose irritant risks .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Functional Groups Reactivity Highlights
4-(prop-2-yn-1-yl)oxane-4-carbaldehyde C₉H₁₀O₂ 150.17 ~2.1 34.14 Oxane, propargyl, aldehyde Electrophilic aldehyde, click chemistry
4-(prop-2-yn-1-yl)morpholine C₇H₁₁NO 125.17 ~0.5 22.2 Morpholine, propargyl Basic amine, pharmaceutical intermediate
4-propan-2-ylcyclohexane-1-carbaldehyde C₁₀H₁₈O 154.25 2.65 17.07 Cyclohexane, isopropyl, aldehyde High lipophilicity, thermal stability
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 ~1.8 65.7 Propargyl, sulfide, nitrile Oxidation-sensitive, nucleophilic sites

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde?

  • Methodological Answer : A plausible route involves propargylation of a pre-functionalized oxane precursor. For example, reacting 4-hydroxyoxane-4-carbaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature, followed by purification via column chromatography . Similar protocols for propargyl ether synthesis (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) demonstrate yields >70% under mild conditions .
Key Reaction Parameters
Solvent: DMF
Base: K₂CO₃ (1.2 eq)
Temperature: RT
Reaction Time: 2–4 hours

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton (~9.8 ppm) and the acetylenic protons (~2.5 ppm) are diagnostic. The oxane ring protons appear in the 3.5–4.5 ppm range .
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 166.1 for C₉H₁₀O₂) and fragmentation patterns validate the structure .

Q. What are the stability considerations for this compound under storage or reaction conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Store under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or bases, which may trigger aldol condensation or hydration of the alkyne .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) resolve structural ambiguities in this compound?

  • Methodological Answer : Use SHELXL for structure refinement . Key steps:

Data collection at low temperature (100 K) to minimize thermal motion.

Hydrogen atoms placed geometrically; anisotropic refinement for non-H atoms.

Validate using Mercury CSD for packing analysis and void visualization .

  • Critical Note : Discrepancies in bond lengths (e.g., C≡C vs. C–O) require high-resolution data (R-factor < 5%) .

Q. What computational approaches predict reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., aldehyde electrophilicity, alkyne π-orbital orientation) .
  • Molecular Docking : Screen against targets (e.g., opioid receptors) using AutoDock Vina. The alkyne moiety may act as a hydrogen-bond acceptor .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

Synthesize analogs with modified substituents (e.g., replacing aldehyde with carboxylic acid or varying alkyne chain length).

Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays. Reference studies on related oxane derivatives showing IC₅₀ values < 10 µM .

Correlate steric/electronic parameters (Hammett σ, LogP) with activity using QSAR models.

Contradictions and Gaps in Literature

  • Molecular Weight Discrepancy : lists conflicting molecular weights (124.18 vs. 142.20 g/mol) for similar compounds. Confirm via high-resolution mass spectrometry (HRMS) .
  • Biological Data Limitations : Most studies focus on analogs (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde). Prioritize in vitro assays to establish baseline activity for the target compound .

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